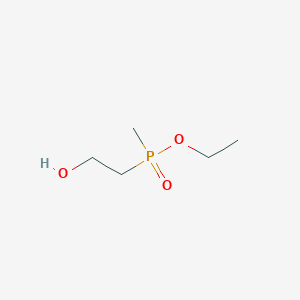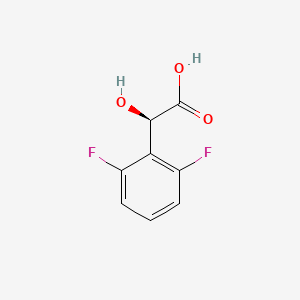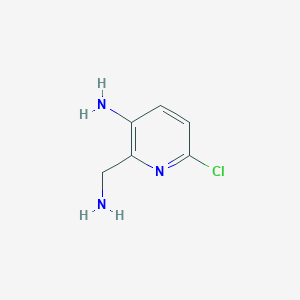![molecular formula C8H8N2O B12956591 4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)
4-Methoxypyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a methoxy group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxypyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: 4-Hydroxy- or 4-carbonyl-pyrrolo[1,2-b]pyridazine.
Reduction: Dihydro-4-methoxypyrrolo[1,2-b]pyridazine.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-Methoxypyrrolo[1,2-b]pyridazine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The fused ring system provides a rigid scaffold that can fit into the active sites of target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
4-Methoxypyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyridazine: Lacks the methoxy group, which may result in different biological activities.
Pyrrolo[2,1-b]pyridazine: Has a different ring fusion pattern, affecting its chemical reactivity and biological properties.
4-Methylpyrrolo[1,2-b]pyridazine: The methyl group instead of the methoxy group can lead to variations in hydrophobicity and binding interactions.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-5-9-10-6-2-3-7(8)10/h2-6H,1H3 |
Clave InChI |
HMWQGFNBHYTKIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=NN2C1=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)


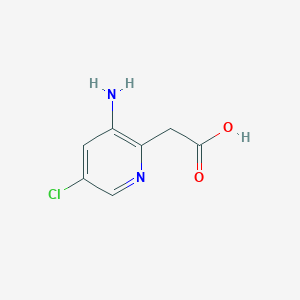
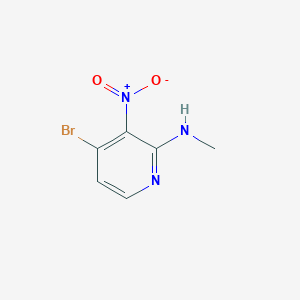
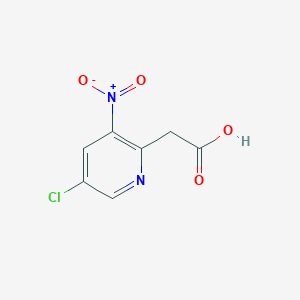

![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)
